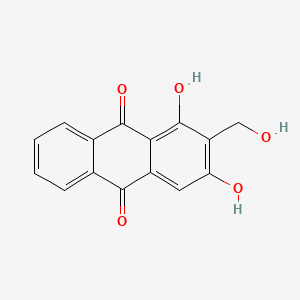

Lucidin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIDUPFSOUCLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197278 | |

| Record name | Lucidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-08-0 | |

| Record name | Lucidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lucidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Q5564O9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUCIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

330 °C | |

| Record name | LUCIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Purpurin: A Natural Anthraquinone from Rubia cordifolia - A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin, a naturally occurring anthraquinone pigment isolated from the roots of Rubia cordifolia, has garnered significant attention in the scientific community for its multifaceted pharmacological activities. Historically used as a red dye, recent investigations have unveiled its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of purpurin, focusing on its mechanism of action through the modulation of key signaling pathways. It summarizes quantitative data, details experimental protocols, and presents visual representations of its molecular interactions to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Rubia cordifolia, commonly known as Indian Madder, has been a staple in traditional medicine for centuries. Its roots are a rich source of various bioactive compounds, with anthraquinones being the most prominent. Among these, Purpurin (1,2,4-trihydroxyanthraquinone) has emerged as a compound of interest due to its significant biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This guide delves into the core molecular mechanisms of purpurin, providing a technical foundation for its further investigation and potential therapeutic application.

Quantitative Data on Bioactivity

The biological effects of purpurin have been quantified across various studies, providing valuable data for assessing its potency and efficacy. The following tables summarize key quantitative findings.

Table 1: Cytotoxicity of Purpurin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| A549 | Lung Carcinoma | 30 µM | 24 hours | [1] |

| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | [2] |

| HTB-26 | Breast Cancer (highly aggressive) | 10-50 µM | Not specified | [3] |

| PC-3 | Pancreatic Cancer | 10-50 µM | Not specified | [3] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | Not specified | [3] |

Table 2: Effect of Purpurin on Apoptosis-Related Protein Expression in A549 Cells

| Protein | Effect | Fold Change/Observation | Treatment Conditions | Citation |

| Bax | Increased | Significant increase compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

| Bcl-2 | Decreased | Significant decrease compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

| Bax/Bcl-2 Ratio | Increased | Significantly increased | 30 µM Purpurin, 24h & 48h | [1] |

| Cleaved PARP | Increased | Significant increase compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

| Cytochrome-c | Increased | Significant increase compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

| Caspase-9 | Increased | Significant increase compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

| Caspase-3 | Increased | Significant increase compared to untreated cells | 30 µM Purpurin, 24h & 48h | [1] |

Table 3: Effect of Purpurin on MAPK Pathway Phosphorylation in HT22 Cells

| Protein | Effect | Observation | Treatment Conditions | Citation |

| p-JNK/JNK | Decreased | Significant mitigation of H2O2-induced increase | Not specified | [4] |

| p-ERK/ERK | Decreased | Significant mitigation of H2O2-induced increase | Not specified | [4] |

| p-p38/p38 | Decreased | Significant mitigation of H2O2-induced increase | Not specified | [4] |

Signaling Pathways Modulated by Purpurin

Purpurin exerts its biological effects by modulating several critical intracellular signaling pathways. These pathways are central to cell proliferation, survival, inflammation, and apoptosis.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Purpurin has been shown to inhibit the phosphorylation of PI3K and AKT, thereby downregulating this pro-survival pathway. This inhibition leads to a decrease in the expression of downstream targets like cyclin-D1 and PCNA, ultimately inducing apoptosis in cancer cells.[1][5]

Caption: Purpurin inhibits the PI3K/AKT signaling pathway.

Apoptosis Pathway

Purpurin induces apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which leads to the cleavage of essential cellular proteins, such as PARP, and ultimately results in cell death.[1]

Caption: Purpurin induces apoptosis via the mitochondrial pathway.

NF-κB, MAPK, and STAT Signaling Pathways

In the context of inflammation, purpurin has been shown to suppress the activation of several key signaling pathways. It reduces the phosphorylation of NF-κB (p65), MAPKs (p38, JNK, ERK), and STATs (STAT1, STAT3). This inhibition prevents the nuclear translocation of these transcription factors, thereby downregulating the expression of pro-inflammatory genes.

Caption: Purpurin inhibits key inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of purpurin's bioactivity.

Extraction and Isolation of Purpurin from Rubia cordifolia

Objective: To extract and purify purpurin from the dried roots of Rubia cordifolia.

Materials:

-

Dried and powdered roots of Rubia cordifolia

-

Methanol

-

Hexane

-

Silica gel (for column chromatography)

-

Elution solvents (e.g., hexane-ethyl acetate gradient)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction:

-

Partitioning:

-

Dissolve the residue in 80% aqueous methanol and partition the solution with hexane to remove non-polar impurities.[6]

-

-

Column Chromatography:

-

Subject the methanol extract to column chromatography on silica gel.[6]

-

Elute the column with a gradient of hexane and ethyl acetate.[6]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing purpurin.

-

Pool the purpurin-containing fractions and evaporate the solvent to yield purified purpurin.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrap.net [ijrap.net]

A Comprehensive Technical Guide to Genotoxicity and Mutagenicity Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for assessing the genotoxicity and mutagenicity of chemical and physical agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety evaluation of new chemical entities, pharmaceuticals, and other products.

Introduction to Genotoxicity and Mutagenicity

Genotoxicity refers to the property of chemical agents that damage the genetic information within a cell, leading to mutations.[1] While all mutagens are genotoxic, not all genotoxic substances are mutagenic.[1] The damage to genetic material can manifest as single- and double-strand breaks, point mutations, and chromosomal aberrations.[1] Such alterations, if not repaired, can lead to carcinogenesis or heritable genetic defects.[2] Therefore, a thorough evaluation of the genotoxic potential of a substance is a critical component of safety assessment and is mandated by regulatory agencies worldwide.

The standard approach to genotoxicity testing involves a battery of in vitro and in vivo assays designed to detect different endpoints of genetic damage.[3] This tiered approach provides a comprehensive profile of a substance's potential to induce gene mutations, and structural and numerical chromosomal damage.[4][5]

Core Genotoxicity and Mutagenicity Assays

A standard battery of tests is employed to assess the genotoxic and mutagenic potential of a substance. These assays are selected to cover a range of genetic endpoints and include both in vitro and in vivo systems.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay that detects gene mutations, specifically reverse mutations, in several strains of Salmonella typhimurium and Escherichia coli.[6][7][8][9] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[6][7] The assay measures the ability of a test substance to cause a reversion of this mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[6][7]

Experimental Workflow for the Ames Test

References

- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA損傷応答(DDR)経路 [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

The Epidermal Growth-Factor Receptor: A Technical Guide for Drug Development

An In-depth Technical Guide on the Core Physical and Chemical Properties, Signaling Pathways, and Experimental Analysis of the Epidermal Growth Factor Receptor (EGFR) for Researchers, Scientists, and Drug Development Professionals.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] As a member of the ErbB family of receptor tyrosine kinases, EGFR's aberrant signaling is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] This guide provides a comprehensive overview of EGFR's fundamental properties and the methodologies employed to study its function, offering a valuable resource for professionals engaged in drug discovery and development.

Physical and Chemical Properties of Human EGFR

The human EGFR is a 170 kDa single-chain polypeptide composed of 1186 amino acids.[3][4] Its structure is modular, consisting of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a tyrosine kinase domain and a C-terminal regulatory tail.[3] The predicted molecular weight of the polypeptide chain is approximately 134 kDa; however, extensive post-translational modifications, primarily glycosylation, contribute to the higher observed molecular weight of the mature protein.

| Property | Value | Reference |

| Molecular Weight (Predicted) | ~134 kDa | |

| Molecular Weight (Observed, Glycosylated) | 170-180 kDa | |

| Amino Acid Residues | 1186 | [3] |

| Isoelectric Point (pI) | 6.20 (for EGF:EGFR homodimer) | [5] |

| EC Number | 2.7.10.1 | [6] |

Post-Translational Modifications:

The function and signaling capacity of EGFR are intricately regulated by a variety of post-translational modifications (PTMs). These modifications influence protein folding, localization, and interaction with other proteins.

| Modification | Description | Reference |

| Phosphorylation | Autophosphorylation of tyrosine residues in the C-terminal tail upon ligand binding creates docking sites for downstream signaling proteins. Phosphorylation on serine and threonine residues also occurs. | |

| Glycosylation | Extensive N-linked glycosylation in the extracellular domain is crucial for proper protein folding, trafficking to the cell surface, and ligand binding. | [7] |

| Ubiquitination | The binding of the ubiquitin ligase Cbl to phosphorylated EGFR targets the receptor for internalization and degradation, a key mechanism of signal attenuation. | [8] |

| Other Modifications | EGFR can also undergo palmitoylation, methylation, and lipidation, which can modulate its function and signaling. |

EGFR Signaling Pathways

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change that facilitates its dimerization.[9] This dimerization activates the intrinsic tyrosine kinase activity of the receptor, leading to the autophosphorylation of specific tyrosine residues in its C-terminal tail.[9] These phosphorylated tyrosines serve as docking sites for a host of adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two most prominent and well-characterized pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][10]

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival.

Caption: The RAS-RAF-MEK-ERK signaling cascade initiated by EGFR activation.

The PI3K-AKT-mTOR Pathway

This pathway is critical for cell growth, survival, and metabolism.

Caption: The PI3K-AKT-mTOR signaling cascade initiated by EGFR activation.

Experimental Protocols

A variety of in vitro and cell-based assays are essential for characterizing EGFR function and evaluating the efficacy of potential inhibitors.

Western Blotting for EGFR and Phospho-EGFR

Western blotting is a widely used technique to detect and quantify the expression levels of total EGFR and its phosphorylated, active form.

Methodology:

-

Cell Lysis:

-

Culture cells to 80-90% confluency. For phosphorylation studies, serum-starve cells overnight and then stimulate with EGF (e.g., 100 ng/mL for 5-30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[11]

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8% SDS-polyacrylamide gel. For a large protein like EGFR, run the gel for an extended period (e.g., 4-5 hours at 125V).[12]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total EGFR or a specific phosphorylated form of EGFR (e.g., Phospho-EGFR Y1068) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using X-ray film or a digital imaging system.

-

Caption: A typical workflow for Western blot analysis of EGFR.

Enzyme-Linked Immunosorbent Assay (ELISA) for EGFR Quantification

ELISA is a sensitive and high-throughput method for quantifying the amount of EGFR in a sample, such as cell lysates or serum.

Methodology:

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a capture antibody specific for human EGFR.

-

-

Standard and Sample Addition:

-

Detection Antibody:

-

Aspirate the wells and wash them 3-4 times with wash buffer.

-

Add 100 µL of a biotinylated detection antibody specific for EGFR to each well.

-

Incubate for 1 hour at room temperature.[14]

-

-

Streptavidin-HRP:

-

Aspirate and wash the wells.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 30-45 minutes at room temperature.[14]

-

-

Substrate and Measurement:

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of EGFR in the samples by interpolating their absorbance values on the standard curve.

-

EGFR Kinase Activity Assay

Kinase activity assays are crucial for determining the enzymatic function of EGFR and for screening potential inhibitors.

Methodology:

-

Reaction Setup:

-

Initiation of Reaction:

-

Start the kinase reaction by adding a solution containing ATP and a peptide substrate (e.g., Y12-Sox conjugated peptide).[15]

-

-

Signal Detection:

-

Monitor the reaction kinetics in real-time by measuring the fluorescence signal at appropriate excitation and emission wavelengths (e.g., λex360/λem485) using a plate reader.[15]

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

The Epidermal Growth Factor Receptor remains a critical area of research in oncology and drug development. A thorough understanding of its physical and chemical properties, the intricate signaling networks it governs, and the robust experimental methodologies to probe its function is paramount for the successful design and evaluation of novel therapeutic agents. This guide provides a foundational framework of this essential knowledge, empowering researchers and drug development professionals in their pursuit of more effective cancer therapies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. abbexa.com [abbexa.com]

- 5. static.kactusbio.com [static.kactusbio.com]

- 6. uniprot.org [uniprot.org]

- 7. A Structural Perspective on the Regulation of the EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cloud-clone.com [cloud-clone.com]

- 14. raybiotech.com [raybiotech.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Isolation and Purification of Alizarin from Madder Root

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying alizarin from the roots of the madder plant (Rubia tinctorum). Alizarin, a prominent anthraquinone, has a long history as a natural red dye and is of increasing interest for its potential pharmacological activities. This document details various extraction and purification protocols, presents quantitative data for comparison, and illustrates the experimental workflows.

Introduction

Madder root is a rich source of various anthraquinone compounds, with alizarin being one of the most significant.[1][2] However, in the plant, alizarin is predominantly present in its glycosidic form, ruberythric acid.[1][3][4] The isolation and purification process, therefore, often involves a hydrolysis step to convert ruberythric acid into the aglycone, alizarin. The choice of extraction and purification methodology significantly impacts the yield and purity of the final alizarin product. This guide explores several established methods, providing the necessary details for replication and optimization in a laboratory setting.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the isolation and purification of alizarin, offering a comparative perspective on the efficiency of different techniques.

Table 1: Comparison of Alizarin Extraction Methods from Rubia tinctorum

| Extraction Method | Solvent | Key Parameters | Yield of Crude Extract | Alizarin Content/Recovery | Reference |

| Maceration | Methanol | 48 hours | 5.2% | - | [4] |

| Soxhlet Extraction | Methanol | - | 14.2% | - | [1][4] |

| Reflux Extraction | Ethanol-Water | - | 14.7 g (from 250 g root) | 35% anthraquinones, 78% alizarin recovery | [5][6] |

| Reflux Extraction | Water | - | 3.2 g (from 250 g root) | 38% anthraquinones, 19% alizarin recovery | [5][6] |

| Surfactant-Assisted Extraction & C18 Chromatography | Aqueous Surfactant Solution | - | 17.1 g (from 250 g root) | 11% anthraquinones, 98% alizarin recovery | [5][6] |

| Supercritical Fluid Extraction (SFE) | scCO₂ with 10% Methanol | 65 °C, 250 bar, 45 min, 9 mL/min | - | 1.34 g/kg roots (6.42% of extract) | |

| Ultrasonic Extraction | 60% Ethanol | 15 minutes | - | 14.30 ± 0.06 mg/g | [7] |

Table 2: Alizarin Content in Rubia tinctorum Roots

| Plant Age/Cultivar | Alizarin Content (mg/g of root) | Reference |

| Various Cultivars | 6.1 to 11.8 | [5][6] |

| 2-year-old | 6.7 | [5][6] |

| 3-year-old | 8.7 | [5][6] |

| Field Grown Roots | 0.9396 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the isolation and purification of alizarin from madder root.

Protocol 1: Soxhlet Extraction and Preliminary Purification

This protocol is a classic and efficient method for obtaining a crude extract rich in anthraquinones.

1. Preparation of Madder Root:

-

Dry the madder roots at 50°C for 24 hours.

-

Grind the dried roots into a fine powder.

2. Soxhlet Extraction:

-

Place 100 g of powdered madder root into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 500 mL of methanol to a round-bottom flask connected to the extractor.

-

Heat the methanol to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor runs clear.

3. Concentration:

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask and concentrate the methanolic extract using a rotary evaporator under reduced pressure to obtain a reddish solid material.

Protocol 2: Hydrolysis of Ruberythric Acid

This step is crucial for increasing the yield of alizarin by converting its glycosidic form.

1. Acid Hydrolysis:

-

Dissolve the crude extract from Protocol 1 in 200 mL of 2M sulfuric acid.

-

Reflux the mixture for 2-3 hours. This process cleaves the glycosidic bond of ruberythric acid, yielding alizarin and the sugar moiety.

-

Cool the mixture to room temperature. Alizarin will precipitate out of the acidic solution.

-

Filter the precipitate and wash with distilled water until the filtrate is neutral.

-

Dry the precipitate (crude alizarin) in a desiccator.

2. Enzymatic Hydrolysis:

-

Suspend the powdered madder root in water.

-

Stir the suspension at room temperature for at least 30-90 minutes or at 45°C for 30-45 minutes to allow endogenous enzymes to hydrolyze the ruberythric acid.[9] This method can be a greener alternative to acid hydrolysis.

Protocol 3: Purification by Column Chromatography

Column chromatography is a standard technique for separating alizarin from other anthraquinones and impurities.[10][11]

1. Preparation of the Column:

-

Use a glass column with a diameter of 2-4 cm and a length of 40-60 cm.

-

Prepare a slurry of silica gel (70-230 mesh for gravity chromatography) in a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).

-

Pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

2. Sample Loading:

-

Dissolve the crude alizarin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

-

Alternatively, for insoluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent. Load the resulting dry powder onto the column.[12]

3. Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as a gradient elution.

-

A typical gradient could be:

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)

-

Hexane:Ethyl Acetate (7:3)

-

and so on, up to 100% ethyl acetate or a small percentage of methanol.

-

4. Fraction Collection and Analysis:

-

Collect the eluate in fractions (e.g., 10-20 mL each).

-

Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing alizarin. The Rf value for alizarin will depend on the solvent system used. For example, in a methanol mobile phase on silica gel, a fraction with an Rf of 0.68 was identified as the major one containing alizarin.[1][4]

-

Combine the pure fractions containing alizarin.

5. Final Purification by Crystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol or acetic acid).

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry to obtain pure alizarin.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the isolation and purification of alizarin from madder root.

References

- 1. researchgate.net [researchgate.net]

- 2. Rubia tinctorum - Wikipedia [en.wikipedia.org]

- 3. shop.kremerpigments.com [shop.kremerpigments.com]

- 4. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. research.wur.nl [research.wur.nl]

- 7. tsijournals.com [tsijournals.com]

- 8. Quantitative analysis of alizarin in tissue cultures of Rubia species by high performance liquid chromatography (1994) | A. H. Lodhi | 24 Citations [scispace.com]

- 9. DE60128873T2 - Process for the preparation of a dye preparation based on madder root - Google Patents [patents.google.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. Purification [chem.rochester.edu]

A Technical Guide to Monoclonal Antibody Stability Under Diverse Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the factors influencing the stability of monoclonal antibodies (mAbs), a cornerstone of modern biotherapeutics. Understanding the degradation pathways and establishing robust stability profiles are critical for ensuring the safety, efficacy, and shelf-life of these complex protein-based drugs.[1][2][3][4] Forced degradation studies are an integral component of this process, providing essential insights into how mAbs behave under various stress conditions that may be encountered during manufacturing, shipping, and storage.[1][5][6][7]

Principal Degradation Pathways for Monoclonal Antibodies

The stability of a monoclonal antibody can be compromised through two primary mechanisms: physical and chemical degradation.[8] These pathways often result in the formation of product-related variants that can impact the therapeutic's potency and potentially lead to immunogenicity.

-

Physical Degradation : The most significant form of physical instability is aggregation , the process where individual mAb monomers associate to form higher molecular weight (HMW) species.[8][9] These can be soluble or insoluble, covalent or non-covalent, and represent a major concern for immunogenicity risk.[1] Aggregation can be triggered by conformational instability, where the protein's tertiary structure unfolds to expose hydrophobic regions.[9]

-

Chemical Degradation : This involves the modification of the mAb's covalent structure. Key pathways include:

-

Fragmentation : Cleavage of the peptide backbone, often in the hinge region, results in the formation of low molecular weight (LMW) species.[1][8]

-

Oxidation : The amino acid residues most susceptible to oxidation are methionine (Met) and tryptophan (Trp).[1][10] This can be induced by exposure to light or oxidizing agents and can alter the protein's conformation and function.[1]

-

Deamidation : The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or isoaspartic acid can introduce charge heterogeneity and affect the mAb's structure and binding affinity.

-

The following diagram illustrates the primary degradation pathways originating from a native monoclonal antibody.

Data on Stability Under Key Experimental Conditions

Forced degradation studies intentionally expose the mAb to harsh conditions to accelerate degradation and identify potential stability liabilities.[6] The data generated are crucial for formulation development, manufacturability assessment, and the establishment of stability-indicating analytical methods.[1][6]

The following tables summarize the expected impact of common stress conditions on critical quality attributes of a typical mAb.

Table 1: Effect of Thermal Stress on mAb Purity (Data are representative based on typical degradation profiles)

| Temperature | Duration | Main Degradation Pathway | % Monomer Purity (by SEC) | % HMW Aggregates (by SEC) | % LMW Fragments (by SEC) |

| 5°C | 6 months | - | >99.0% | <0.8% | <0.2% |

| 25°C | 6 months | Aggregation | 98.5% | 1.2% | 0.3% |

| 40°C | 1 month | Aggregation, Fragmentation | 95.2% | 3.5% | 1.3% |

| 65°C | 24 hours | Unfolding, Aggregation | 85.0% | 12.5% | 2.5% |

Table 2: Effect of pH on mAb Aggregation at 50°C for 7 Days (Data are representative based on described stability trends[11][12])

| pH | Predominant Species Charge | Stability Trend | % HMW Aggregates (by SEC) |

| 4.0 | Positive | Repulsion inhibits aggregation | 1.5% |

| 5.5 | Near Neutral | High stability, minimal aggregation | 0.9% |

| 6.5 | Slightly Negative | Moderate aggregation | 2.8% |

| 8.0 | Negative | Increased aggregation & fragmentation | 5.4% |

Generally, mAbs exhibit maximal stability in slightly acidic conditions (pH 5.0-5.5), which minimizes both heat-induced aggregation and fragmentation.[11][12]

Detailed Experimental Protocols

A suite of complementary analytical techniques is required to fully characterize the stability profile of a monoclonal antibody.[13][14][15]

-

Principle : This is the primary method for quantifying aggregates (HMW) and fragments (LMW).[5][8] The technique separates molecules based on their hydrodynamic radius as they pass through a column packed with porous particles. Larger molecules elute first, while smaller molecules are delayed.

-

Typical Protocol :

-

System : An HPLC system equipped with a UV detector (280 nm).

-

Column : A silica-based column suitable for protein separations (e.g., TSKgel G3000SWxl).

-

Mobile Phase : A physiological pH buffer, such as 150 mM sodium phosphate, 150 mM NaCl, pH 6.5.[8]

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Sample Preparation : The mAb sample is diluted to a concentration of 1-5 mg/mL in the mobile phase.[8]

-

Analysis : The chromatogram is integrated to determine the relative percentage of monomer, HMW species, and LMW species.

-

-

Principle : DSC is used to determine the thermal stability of a protein by measuring the heat absorbed as it unfolds upon heating.[16] The midpoint of the unfolding transition is known as the melting temperature (Tm), a key indicator of conformational stability.

-

Typical Protocol :

-

System : A MicroCal PEAQ-DSC system or equivalent.[16]

-

Sample Preparation : The mAb is dialyzed or buffer-exchanged into the desired formulation buffer at a concentration of 0.2-1.0 mg/mL.[16] The same buffer is used as the reference.

-

Scan Parameters : Samples are scanned from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate of 1°C/minute.[16]

-

Analysis : After subtracting the buffer-only scan, the resulting thermogram is analyzed to identify the onset temperature of unfolding and the Tm for each domain (e.g., Fab, CH2).[16][17]

-

-

Principle : DLS measures the time-dependent fluctuations in the intensity of light scattered by particles in solution. These fluctuations are used to determine the particle size distribution, making DLS highly sensitive for detecting the initial formation of aggregates.[2][8]

-

Typical Protocol :

-

System : A DLS instrument with temperature control.

-

Sample Preparation : The mAb sample is filtered and diluted in the appropriate buffer to a concentration of ~1 mg/mL.

-

Measurement : The sample is equilibrated at a starting temperature (e.g., 25°C).

-

Temperature Ramp (Optional) : To determine the aggregation onset temperature (Tagg), a thermal ramp is applied, increasing the temperature in increments (e.g., 1-2°C/min) while DLS measurements are taken continuously.[2]

-

Analysis : The software calculates the average particle diameter (Z-average) and polydispersity index (PDI). A sharp increase in the Z-average indicates the onset of aggregation.

-

Visualizing the Stability Assessment Workflow

A forced degradation study follows a logical workflow, from stress application to analysis. This process is designed to generate samples with varying levels of degradation to challenge the analytical methods and elucidate degradation pathways.

References

- 1. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stability testing in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibody Forced Degradation Study - Creative Biolabs [creative-biolabs.com]

- 7. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies [jstage.jst.go.jp]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Physicochemical Stability of Monoclonal Antibodies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Assessment of Monoclonal Antibody Stability | Malvern Panalytical [malvernpanalytical.com]

- 17. Site-Specific Structural Changes in Long-Term-Stressed Monoclonal Antibody Revealed with DEPC Covalent-Labeling and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Artemisinin and Its Derivatives: A Technical Guide

An In-depth Review of the Historical Use, Mechanism of Action, and Preclinical Evidence of Artemisia annua Derivatives in Oncology

Abstract

Derived from the sweet wormwood plant, Artemisia annua, artemisinin and its semi-synthetic derivatives have a long-standing history in traditional Chinese medicine, primarily for the treatment of fever and malaria. This historical use has paved the way for extensive modern research, revealing potent anticancer properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preclinical evidence supporting the use of artemisinins in oncology. We delve into the molecular mechanisms of action, focusing on key signaling pathways, and present curated quantitative data on their efficacy. Detailed experimental protocols for crucial in vitro and in vivo assays are provided to facilitate further research and development in this promising area of cancer therapy.

Introduction: From Traditional Medicine to Modern Oncology

Artemisia annua, commonly known as sweet wormwood or Qinghao, has been utilized for centuries in traditional Chinese medicine to treat various ailments, most notably fevers and malaria.[1][2] The isolation of its active compound, artemisinin, in the 1970s revolutionized the treatment of malaria and led to a Nobel Prize in Physiology or Medicine in 2015.[2][3] Beyond its antimalarial properties, a substantial body of preclinical evidence has demonstrated the significant anticancer activities of artemisinin and its derivatives, such as artesunate and dihydroartemisinin.[4][5] These compounds have been shown to exhibit selective cytotoxicity against a wide range of cancer cells, induce apoptosis and cell cycle arrest, and inhibit angiogenesis and metastasis.[5][6] This guide will explore the key mechanisms underlying these anticancer effects and provide practical information for their continued investigation.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of artemisinin and its derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been compiled from various studies and demonstrate the broad-spectrum anticancer activity of these compounds.

| Compound | Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Artemisinin | Lung Cancer | A549 | Not Specified | 28.8 (µg/mL) | [7] |

| Lung Cancer | H1299 | Not Specified | 27.2 (µg/mL) | [7] | |

| Breast Cancer | MCF-7 | 24 | 396.6 | [8] | |

| Breast Cancer | MDA-MB-231 | 24 | 336.63 | [8] | |

| Cholangiocarcinoma | CL-6 | Not Specified | 339 | [9] | |

| Hepatocarcinoma | Hep-G2 | Not Specified | 268 | [9] | |

| Dihydroartemisinin (DHA) | Lung Cancer | PC9 | 48 | 19.68 | [7] |

| Lung Cancer | NCI-H1975 | 48 | 7.08 | [7] | |

| Breast Cancer | MCF-7 | 24 | 129.1 | [8] | |

| Breast Cancer | MDA-MB-231 | 24 | 62.95 | [8] | |

| Cholangiocarcinoma | CL-6 | Not Specified | 75 | [9] | |

| Hepatocarcinoma | Hep-G2 | Not Specified | 29 | [9] | |

| Colon Cancer | SW 948 | 48 | ~30-50 | [3] | |

| Artesunate | Ovarian Cancer | UWB1 | 72 | 26.91 | [7] |

| Ovarian Cancer | Caov-3 | 72 | 15.17 | [7] | |

| Ovarian Cancer | OVCAR-3 | 72 | 4.67 | [7] | |

| Cholangiocarcinoma | CL-6 | Not Specified | 131 | [9] | |

| Hepatocarcinoma | Hep-G2 | Not Specified | 50 | [9] | |

| Melanoma | A375 | 24 | 24.13 | ||

| Melanoma | A375 | 96 | 6.6 |

Key Signaling Pathways in Anticancer Mechanism

Artemisinin and its derivatives exert their anticancer effects through the modulation of several critical signaling pathways. The Wnt/β-catenin and NF-κB pathways are two of the most significantly impacted.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Artesunate has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[10][11] This leads to the downregulation of Wnt target genes, such as c-Myc and cyclin D1, which are critical for tumor growth.[10]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a common feature in many cancers. Dihydroartemisinin (DHA) has been demonstrated to suppress NF-κB activation, leading to the induction of autophagy and apoptosis in cancer cells.[4] DHA inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of its target genes, which are involved in cell survival and inflammation.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of artemisinins' anticancer effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of artemisinin derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Artemisinin derivative stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the artemisinin derivative for 24, 48, or 72 hours.[3]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins within the Wnt/β-catenin and NF-κB signaling pathways.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

-

Separate 40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor efficacy of artemisinin derivatives.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Matrigel (optional)

-

Artesunate solution for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 1 x 10^7 cancer cells into the right flank of 5-week-old female BALB/c nude mice.[1]

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer artesunate (e.g., 200 and 400 mg/kg) or vehicle control intraperitoneally for a specified regimen (e.g., five consecutive days).[1]

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: V = (length x width²) / 2.[1]

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

Artemisinin and its derivatives represent a promising class of compounds with a rich history in traditional medicine and a compelling future in oncology. Their ability to selectively target cancer cells and modulate key signaling pathways like Wnt/β-catenin and NF-κB underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide aim to equip researchers with the necessary information to further explore and harness the anticancer properties of these remarkable natural products. Continued investigation into their mechanisms of action and efficacy in various cancer models is crucial for their translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor effects of artesunate on human breast carcinoma MCF-7 cells and IGF-IR expression in nude mice xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of artesunate on human breast carcinoma MCF-7 cells and IGF-IR expression in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

- 10. The Anti-malarial Drug Artesunate Blocks Wnt/β-catenin Pathway and Inhibits Growth, Migration and Invasion of Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artesunate attenuates the growth of human colorectal carcinoma and inhibits hyperactive Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Induction of Apoptosis in HeLa Cells with Lucidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for inducing apoptosis in human cervical adenocarcinoma (HeLa) cells using Lucidin, a naturally occurring anthraquinone. This compound has been identified as a potential therapeutic agent for human papillomavirus (HPV)-positive cervical cancers. Its mechanism of action involves the inhibition of the HPV E6 oncoprotein, leading to the stabilization and reactivation of the tumor suppressor protein p53. This reactivation triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death in HeLa cells. The following sections detail the required materials, step-by-step experimental procedures, and expected quantitative outcomes.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HeLa cells.

Table 1: Cytotoxicity of this compound on HeLa Cells

| Treatment Duration | IC50 Value (µM) |

| 48 hours | ~23 µM |

Note: The IC50 value is approximated from graphical data representations in the cited literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| 0 (Control) | Specific percentage | Specific percentage | Specific percentage | Baseline percentage |

| 23 (IC50) | Increased percentage | Decreased percentage | Decreased percentage | Significantly increased percentage |

Note: Specific percentages for cell cycle distribution are often presented in histograms in research articles. The trend indicates a G1 phase arrest and an increase in the sub-G1 population, which is indicative of apoptosis.

Table 3: Induction of Apoptosis by this compound in HeLa Cells (48-hour treatment)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| 0 (Control) | Baseline percentage of apoptotic cells |

| 23 (IC50) | Significant increase in the percentage of apoptotic cells |

Note: Quantitative data from Annexin V/PI staining confirms a dose-dependent increase in apoptosis.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). The final DMSO concentration should not exceed 0.1% (v/v).

-

Incubation: Replace the medium in the wells with the this compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., 0 µM, 10 µM, 23 µM, 50 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Seeding and Treatment: Seed and treat HeLa cells as described for the apoptosis analysis.

-

Cell Harvesting and Fixation: Harvest the cells as described above. Wash the cell pellet with ice-cold PBS and fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction: Following treatment with this compound, lyse the HeLa cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and Caspase-3 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

In Vivo Studies of Lucidin in Mouse Models: Application Notes and Protocols

Disclaimer: Despite a comprehensive search for in vivo studies of Lucidin in mouse models, no specific experimental data on its anti-cancer efficacy, toxicity, or pharmacokinetics in these models could be located in the available literature. The information presented herein is therefore a generalized framework based on standard in vivo methodologies for assessing novel anti-cancer compounds in murine models. The protocols and data tables are illustrative templates and should be adapted based on actual experimental findings once available.

Introduction

This compound, a natural anthraquinone found in the roots of Rubia cordifolia, has demonstrated potential as a multi-targeted anti-cancer agent in computational and in vitro studies.[1] These preliminary findings highlight the necessity for in vivo validation to assess its therapeutic efficacy and safety profile in a living organism. This document provides a set of generalized application notes and protocols for conducting in vivo studies of this compound in mouse models, aimed at researchers, scientists, and drug development professionals.

Anti-Cancer Efficacy Studies in Xenograft Mouse Models

This section outlines a general protocol for evaluating the anti-tumor effects of this compound in a subcutaneous xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To determine the in vivo anti-tumor activity of this compound on the growth of human cancer cell lines implanted in immunodeficient mice.

Materials:

-

This compound (appropriate formulation for in vivo administration)

-

Human cancer cell line of interest (e.g., breast, lung, colon cancer)

-

Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old

-

Matrigel or similar basement membrane matrix

-

Sterile PBS and cell culture medium

-

Calipers for tumor measurement

-

Animal balance

-

Appropriate caging and husbandry supplies

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Animal Grouping:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

This compound Administration:

-

Prepare this compound at the desired concentrations in a suitable vehicle.

-

Administer this compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., daily, every other day).

-

The control group should receive the vehicle only.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Record the body weight of each mouse at the same frequency to monitor for toxicity.

-

Observe the mice daily for any clinical signs of toxicity or distress.

-

-

Endpoint and Tissue Collection:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

-

At the endpoint, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).

-

Hypothetical Data Presentation

The following tables are templates for presenting quantitative data from an anti-cancer efficacy study.

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 25 | 950 ± 180 | 36.7 |

| This compound | 50 | 600 ± 120 | 60.0 |

| Positive Control | - | 450 ± 90 | 70.0 |

Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | Percent Change in Body Weight |

| Vehicle Control | - | 20.5 ± 1.2 | 19.8 ± 1.5 | -3.4% |

| This compound | 25 | 20.3 ± 1.1 | 19.9 ± 1.3 | -2.0% |

| This compound | 50 | 20.6 ± 1.3 | 19.5 ± 1.6 | -5.3% |

| Positive Control | - | 20.4 ± 1.2 | 18.2 ± 1.8 | -10.8% |

Experimental Workflow Diagram

Caption: Workflow for a subcutaneous xenograft mouse model study.

Acute Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of this compound in mice.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in mice.

Materials:

-

This compound

-

Healthy, non-fasted, young adult mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old

-

Vehicle for this compound administration

-

Oral gavage needles

-

Animal balance

Procedure:

-

Dosing:

-

Administer a single oral dose of this compound to one mouse at a starting dose level (e.g., 2000 mg/kg).

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

A 48-hour interval is typically observed between dosing each animal.

-

-

Observation:

-

Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days.

-

Record body weights prior to dosing and at least weekly thereafter.

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.

-

Hypothetical Data Presentation

Table 3: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 2000 | 5 | 0/5 | Mild lethargy within the first 4 hours, resolved by 24 hours. |

| 5000 | 5 | 1/5 | Lethargy, ruffled fur. One mortality at 48 hours. |

Pharmacokinetic Studies

This section describes a generalized protocol for determining the pharmacokinetic profile of this compound in mice.

Experimental Protocol: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of this compound in mice after a single administration.

Materials:

-

This compound

-

Healthy mice (e.g., C57BL/6), 8-10 weeks old

-

Appropriate administration equipment (e.g., oral gavage needles, syringes for IV injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Administration:

-

Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous bolus and oral gavage).

-

-

Blood Sampling:

-

Collect blood samples from a sparse sampling design (e.g., 3-4 mice per time point) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.

-

Hypothetical Data Presentation

Table 4: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 | 150 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-t) (ng*h/mL) | 800 | 600 |

| T½ (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 7.5 |

Signaling Pathway Analysis

Based on computational studies suggesting this compound's interaction with key cancer signaling proteins, the following diagram illustrates a hypothetical mechanism of action that could be investigated in vivo.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes & Protocols: High-Throughput Screening of Lucidin for Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the use of Lucidin as a test compound in high-throughput screening (HTS) campaigns aimed at identifying potential anti-cancer therapeutics. While this compound is not typically a component of HTS assay reagents, its known biological activities make it a relevant compound for screening in libraries of natural products. The following protocols are illustrative of how a compound like this compound could be evaluated in a primary HTS assay followed by a secondary confirmatory assay.

The primary assay focuses on cell viability to identify compounds that inhibit cancer cell proliferation. The secondary assay investigates the induction of apoptosis as a potential mechanism of action for the observed cytotoxicity.

Application Note 1: Primary High-Throughput Screening for Cytotoxicity in Cervical Cancer Cells

Introduction

This compound, a natural anthraquinone, has been identified as a compound of interest for its anti-proliferative effects in various cancer cell lines. Notably, in human papillomavirus (HPV)-positive cervical cancer cells, this compound has been shown to inhibit the E6 oncoprotein, leading to the stabilization of the p53 tumor suppressor protein and subsequent induction of apoptosis.[1][2][3] This makes this compound an important candidate for inclusion in HTS campaigns designed to discover novel anti-cancer agents. This note describes a typical HTS workflow to screen a compound library, including this compound, for cytotoxic effects against an HPV-positive cervical cancer cell line, such as HeLa.

Assay Principle

A common method for assessing cell viability in HTS is the use of ATP-based luminescent assays. These assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal upon treatment with a test compound suggests a reduction in cell viability.

Workflow Overview

The HTS workflow involves seeding HeLa cells into high-density microplates, followed by the addition of compounds from a screening library. After a defined incubation period, a reagent that lyses the cells and measures ATP levels is added, and the resulting luminescence is read by a plate reader. Hits are identified as compounds that cause a significant reduction in the luminescent signal compared to untreated controls.

Experimental Workflow: Primary Cytotoxicity Screen

Caption: High-throughput screening workflow for identifying cytotoxic compounds.

Application Note 2: Secondary Assay for Apoptosis Induction

Introduction

Primary hits from the cytotoxicity screen require further validation to confirm their activity and elucidate their mechanism of action. Since this compound is known to induce apoptosis, a relevant secondary screen would be to assess markers of programmed cell death.[3] This helps to distinguish compounds that induce a specific apoptotic pathway from those that cause non-specific necrosis.

Assay Principle

A common HTS-compatible method for detecting apoptosis is the measurement of caspase-3 and caspase-7 activity.[4] These are key executioner caspases in the apoptotic cascade. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Signaling Pathway Modulated by this compound in HPV-Positive Cancer Cells

In HPV-positive cancer cells, the viral E6 oncoprotein promotes the degradation of the p53 tumor suppressor. This compound can inhibit this process, leading to the accumulation of p53.[1][2] Stabilized p53 then acts as a transcription factor, upregulating pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to apoptosis.

Caption: this compound's mechanism of action in HPV-positive cancer cells.

Quantitative Data Summary

The following table represents hypothetical data from a screen of selected compounds, including this compound, against HeLa cells.

| Compound ID | Compound Name | Primary Screen: Cytotoxicity (IC₅₀, µM) | Secondary Screen: Caspase-3/7 Activation (EC₅₀, µM) |

| C001 | This compound | 23.0 | 25.5 |

| C002 | Doxorubicin | 0.8 | 1.1 |

| C003 | Compound X | 15.2 | > 100 (Inactive) |

| C004 | Compound Y | > 100 (Inactive) | Not Tested |

Data is illustrative and based on reported values where available.[1]

Detailed Experimental Protocols

Protocol 1: Primary Cytotoxicity HTS Assay

Materials:

-

HeLa cells (or another suitable HPV-positive cervical cancer cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

384-well white, solid-bottom tissue culture plates

-

Compound library (including this compound) dissolved in DMSO

-

ATP-based luminescent cell viability assay reagent

-

Multimode plate reader with luminescence detection capability

Methodology:

-

Cell Seeding:

-

Culture HeLa cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium to a concentration of 2 x 10⁵ cells/mL.

-

Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare compound plates by diluting the library compounds to the desired final concentration (e.g., a 10-point dose response from 0.1 to 100 µM).

-

Using a liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the cell plates.

-

Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

-

Assay Readout:

-

Equilibrate the cell plates and the luminescent assay reagent to room temperature.

-

Add 25 µL of the assay reagent to each well.

-

Incubate the plates for 10 minutes at room temperature, protected from light.

-